molecular formula C6H11ClFN B8125457 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B8125457
M. Wt: 151.61 g/mol
InChI Key: LLYUNLLAEBBHTJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[320]heptane hydrochloride is a chemical compound with the molecular formula C₆H₁₁ClFN It is a bicyclic compound containing a fluorine atom and a nitrogen atom within its structure

Preparation Methods

The synthesis of 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves several steps. One common synthetic route includes the reduction of spirocyclic oxetanyl nitriles. The reaction conditions typically involve the use of reducing agents and specific catalysts to facilitate the transformation. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound is produced with high purity and yield .

Chemical Reactions Analysis

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include CoCl2, LiBF4, ZnCl2, BF3·Et2O, In(OTf)3, NaCl, AlCl3, FeCl3, and Al2O3 . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics and Synthesis

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride is derived from the bicyclic structure of azabicyclo compounds, which are known for their diverse biological activities. The introduction of a fluorine atom enhances the pharmacological profile of these compounds by improving potency and reducing side effects. Synthesis typically involves the reaction of 3-azabicyclo[3.2.0]heptane with various haloalkylaryl ketones under reflux conditions in inert solvents like toluene, yielding the hydrochloride salt with notable purity and yield .

Pharmacological Applications

The pharmacological properties of this compound have been extensively studied, revealing its potential as a therapeutic agent in several domains:

Central Nervous System Activity

Research indicates that compounds within this class exhibit significant activity on the central nervous system (CNS). They can produce tranquilization effects at low dosages (less than 1 mg/kg), with therapeutic ratios exceeding 50 in many cases, making them promising candidates for treating anxiety and related disorders .

Antimicrobial Properties

The incorporation of fluorine has been shown to enhance the antimicrobial efficacy of azabicyclo compounds against various pathogens, including resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae. Studies suggest that modifications at specific positions on the bicyclic structure can lead to substantial improvements in minimum inhibitory concentrations (MICs) against these organisms .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

Study Focus Findings
US3328390ASynthesis and PharmacologyDemonstrated that fluorinated derivatives exhibit increased potency and reduced side effects in CNS applications; effective dosages ranged from 300-800 micrograms/kg in animal models .
RSC Advances (2023)Biological ActivityIdentified synthetic routes for producing azabicyclo compounds with enhanced biological activity; highlighted potential applications in drug discovery programs targeting CNS disorders .
Nature Communications (2023)Antimicrobial EfficacyReported significant improvements in antimicrobial activity due to fluorination, particularly against multi-drug resistant bacteria, suggesting a pathway for developing new antibiotics .

Mechanism of Action

The mechanism by which 1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity.

Biological Activity

1-Fluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a bicyclic compound with potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the bicyclic framework : This can include cyclization reactions using appropriate precursors.
  • Fluorination : Introduction of the fluorine atom can enhance biological activity.
  • Formation of the hydrochloride salt : This step is crucial for solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.
  • Enzyme Inhibition : It has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µg/mL)
Escherichia coli (WT)0.25
Klebsiella pneumoniae1
Pseudomonas aeruginosa0.5

These results suggest that the compound may be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Inhibition of Topoisomerases : A study demonstrated that compounds similar to this compound exhibited significant inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair processes . This inhibition could be leveraged in cancer therapies.
  • Fluorinated Compounds in Drug Design : Research indicates that fluorinated derivatives often exhibit enhanced pharmacokinetic profiles and increased binding affinities to biological targets compared to their non-fluorinated counterparts . The incorporation of fluorine in azabicyclic compounds has been linked to improved efficacy in preclinical models.

Properties

IUPAC Name

1-fluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-1-5(6)3-8-4-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYUNLLAEBBHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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